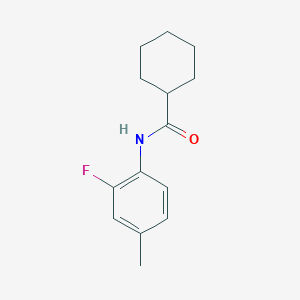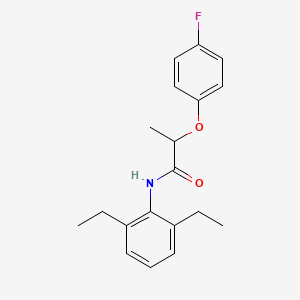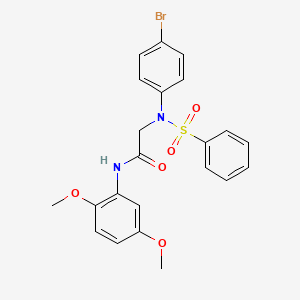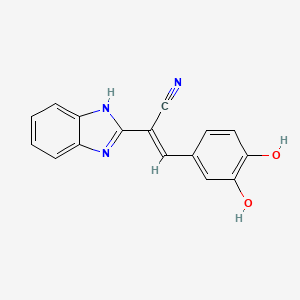
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-Cpx, is a chemical compound that has gained attention in the scientific community due to its potential for use in research applications. FMe-Cpx belongs to the class of cyclohexanecarboxamide compounds, which have been studied for their various biological activities. In
Mecanismo De Acción
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide selectively binds to the pore-forming region of Kv3.1 channels and inhibits their activity by blocking the flow of potassium ions through the channel. This results in a reduction in the firing rate of neurons that express Kv3.1 channels, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in immune cells. This compound has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide in lab experiments is its selectivity for Kv3.1 channels, which allows for specific modulation of neuronal excitability. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing this compound can be prohibitive for some research labs.
Direcciones Futuras
There are several potential future directions for research involving N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide. One direction is to explore its potential use in treating neurological disorders such as epilepsy and chronic pain. Another direction is to investigate its anti-inflammatory and neuroprotective properties for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility and stability of this compound for more effective use in lab experiments.
In conclusion, this compound is a promising tool compound with potential applications in the field of neuroscience. Its selective inhibition of Kv3.1 channels allows for specific modulation of neuronal excitability, and its anti-inflammatory and neuroprotective properties make it a potential candidate for treating neurological disorders. While there are limitations to its use in lab experiments, further research could lead to improvements in its effectiveness and potential for clinical use.
Métodos De Síntesis
The synthesis of N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-fluoro-4-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as a tool compound in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium ion channel, called Kv3.1, which is involved in regulating the firing rate of neurons. By inhibiting Kv3.1 activity, this compound can modulate neuronal excitability and potentially be used to study the underlying mechanisms of neurological disorders such as epilepsy, chronic pain, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZXEIJEMDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)

![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)

![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)

![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)

![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)